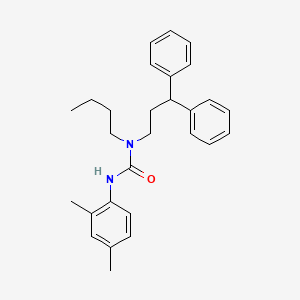
5-Methylnonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylnonan-3-one is an organic compound with the molecular formula C10H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is part of the larger family of nonanones, which are known for their applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylnonan-3-one can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-methylpentanoic anhydride with an n-butyl nucleophilic reagent. The reaction typically requires a halogenated solvent and a catalyst such as lithium, magnesium, or zinc halides .
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of corresponding alcohols or hydrocarbons. The process may include the use of oxidizing agents like potassium permanganate or chromium trioxide under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methylnonan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, catalysts like lithium, magnesium, or zinc halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
5-Methylnonan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methylnonan-3-one involves its interaction with various molecular targets. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
3-Methylnonane: Another nonane derivative with a similar structure but different functional group placement.
4-Methylnonan-2-one: A ketone with the carbonyl group at a different position.
5-Methylnonan-2-one: A closely related compound with the carbonyl group at the second carbon position.
Uniqueness
5-Methylnonan-3-one is unique due to its specific carbonyl group placement, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other nonanones may not be as effective .
Properties
CAS No. |
89932-41-2 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
5-methylnonan-3-one |
InChI |
InChI=1S/C10H20O/c1-4-6-7-9(3)8-10(11)5-2/h9H,4-8H2,1-3H3 |
InChI Key |
QMQPZFGQZRZLMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


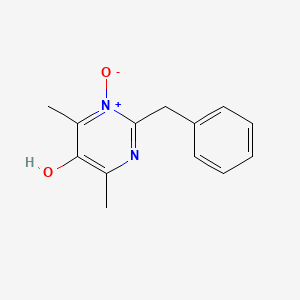
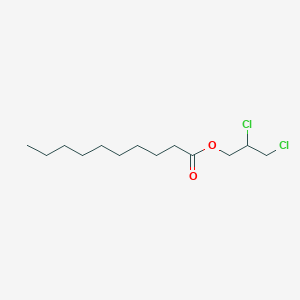
![3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14397731.png)
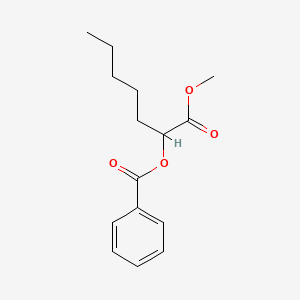
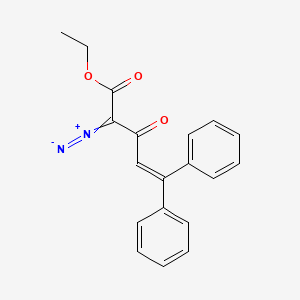
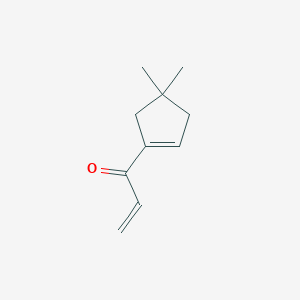
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)

